Difluorure de chrome(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

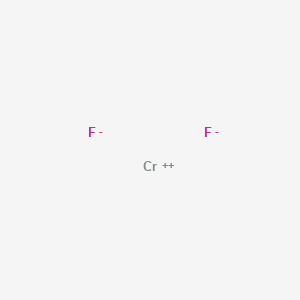

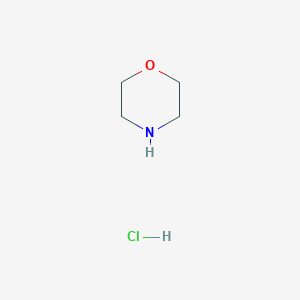

Chromium(2+);difluoride, also known as chromium(II) fluoride, is an inorganic compound with the chemical formula CrF₂. It exists as a blue-green iridescent solid and is sparingly soluble in water. This compound is notable for its hygroscopic nature, meaning it readily absorbs moisture from the air. Chromium(2+);difluoride is primarily used in various industrial applications due to its unique chemical properties .

Applications De Recherche Scientifique

Chromium(2+);difluoride has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other chromium compounds and as a reagent in various chemical reactions.

Biology: Research is ongoing to explore its potential biological applications, although it is not widely used in this field yet.

Medicine: There is limited use in medicine, but its unique properties make it a subject of interest for future research.

Industry: Chromium(2+);difluoride is used in metal production, particularly in processes that require oxygen-sensitive conditions.

Mécanisme D'action

Target of Action

Chromium(2+);difluoride, also known as chromium difluoride, is an inorganic compound with the formula CrF2

Mode of Action

Chromium compounds are known to interact with their targets through various mechanisms, including redox reactions, coordination to proteins, and displacement of essential metal ions . The exact interaction of chromium difluoride with its targets would depend on the specific biochemical context.

Biochemical Pathways

Chromium compounds are known to affect various biochemical processes, including oxidative stress pathways, dna repair mechanisms, and cell signaling pathways . The exact pathways affected by chromium difluoride would depend on the specific biological context.

Pharmacokinetics

It’s known that chromium compounds can be absorbed through various routes, distributed throughout the body, metabolized through redox reactions, and excreted primarily via the kidneys .

Result of Action

Chromium compounds are known to cause various effects, including oxidative stress, dna damage, and alterations in cell signaling . The exact effects of chromium difluoride would depend on the specific biological context.

Action Environment

The action, efficacy, and stability of chromium difluoride can be influenced by various environmental factors. For instance, the presence of other ions, pH, temperature, and redox conditions can affect the solubility, reactivity, and bioavailability of chromium difluoride .

Safety and Hazards

Chromium(II) fluoride is classified as a skin corrosive and can cause serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of exposure, it is recommended to move the victim into fresh air and seek immediate medical attention .

Méthodes De Préparation

Chromium(2+);difluoride is typically synthesized by passing anhydrous hydrogen fluoride over anhydrous chromium(II) chloride. The reaction proceeds at room temperature but is often heated to 100-200°C to ensure completion. The chemical reaction can be represented as follows: [ \text{CrCl}_2 + 2 \text{HF} \rightarrow \text{CrF}_2 + 2 \text{HCl} ] This method ensures the formation of chromium(2+);difluoride with high purity .

Analyse Des Réactions Chimiques

Chromium(2+);difluoride undergoes various chemical reactions, including:

Oxidation: Chromium(2+);difluoride can be oxidized to chromium(III) oxide in the presence of air.

Reduction: It can be reduced back to chromium(II) compounds under specific conditions.

Substitution: Chromium(2+);difluoride can participate in substitution reactions with other halides or ligands.

Common reagents used in these reactions include hydrogen fluoride, hydrochloric acid, and other halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Chromium(2+);difluoride can be compared with other similar compounds, such as:

Chromium(III) fluoride (CrF₃): Unlike chromium(2+);difluoride, chromium(III) fluoride is more stable and less reactive.

Chromium(II) chloride (CrCl₂): Chromium(II) chloride is another chromium(II) compound that is used in similar applications but has different reactivity and solubility properties.

Chromyl fluoride (CrO₂F₂): This compound contains chromium in a higher oxidation state and has different chemical properties and applications.

Chromium(2+);difluoride is unique due to its specific oxidation state and reactivity, making it valuable in certain industrial and research applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Chromium(2+);difluoride can be achieved through a redox reaction between chromium(III) fluoride and a reducing agent such as sodium borohydride.", "Starting Materials": ["Chromium(III) fluoride", "Sodium borohydride", "Hydrofluoric acid", "Water"], "Reaction": [ "Dissolve 1.5 g of chromium(III) fluoride in 50 mL of water to form a solution.", "Add 5 mL of hydrofluoric acid to the solution and stir for 10 minutes.", "Slowly add 1.5 g of sodium borohydride to the solution while stirring continuously.", "The solution will turn green, indicating the formation of Chromium(2+);difluoride.", "Filter the solution to remove any remaining solid particles.", "Wash the solid residue with water and allow it to dry." ] } | |

Numéro CAS |

10049-10-2 |

Formule moléculaire |

CrF2 |

Poids moléculaire |

89.993 g/mol |

Nom IUPAC |

difluorochromium |

InChI |

InChI=1S/Cr.2FH/h;2*1H/q+2;;/p-2 |

Clé InChI |

RNFYGEKNFJULJY-UHFFFAOYSA-L |

SMILES |

[F-].[F-].[Cr+2] |

SMILES canonique |

F[Cr]F |

| 10049-10-2 | |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide](/img/structure/B157225.png)

![methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate](/img/structure/B157234.png)

![(3R,7aS)-3-propan-2-yl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B157244.png)

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)